molecular formula C26H36O2P2 B6298485 (2S,2'S,3S,3'S)-DI-Et-BABIBOP, 97% (99% ee) CAS No. 2415751-83-4

(2S,2'S,3S,3'S)-DI-Et-BABIBOP, 97% (99% ee)

Cat. No. B6298485
CAS RN: 2415751-83-4
M. Wt: 442.5 g/mol
InChI Key: NJRKBHDYCXLDKH-PDNQGOMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,2'S,3S,3'S)-DI-Et-BABIBOP, 97% (99% ee) is a synthetic compound that has been used in various scientific research applications. It is a diastereomer of the natural product babibop, a sesquiterpene lactone found in the plant genus Babiopsis. The compound has been studied for its potential as an antimicrobial and anticancer agent, and for its ability to modulate cell signaling pathways. In addition, it has been used in a variety of laboratory experiments due to its ability to act as a chiral synthon in asymmetric synthesis.

Scientific Research Applications

Asymmetric Synthesis and Stereochemical Analysis

  • Asymmetric Synthesis of Quaternary Stereocenters

    A study demonstrated the enantioselective desymmetrization of 2,2-disubstituted 1,3-propanediols to generate all-carbon quaternary stereocenters, using BzCl and Et3N in the presence of a Pybox-CuCl2 complex. This process achieved superb enantioselectivity, highlighting the importance of stereochemical control in organic synthesis (Lee, You, & Kang, 2011).

  • Electrochemical Systems for Wastewater Treatment

    Research on a three-dimensional electrochemical system that employs composite wire mesh anodes for effective degradation of organic contaminants in low ionic strength wastewaters emphasizes the role of innovative material use in environmental applications. This could suggest areas where compounds with specific stereochemical properties might find utility (Meng et al., 2019).

  • Enantioselective Monitoring of Chemical Reactions

    The use of Fourier transform vibrational circular dichroism (FT-VCD) spectroscopy for real-time monitoring of the enantiomeric excess in chiral molecules during chemical reactions indicates the critical role of analytical techniques in assessing the purity and configuration of complex organic molecules (Guo et al., 2004).

  • Biocatalytic Synthesis

    An engineered cytochrome P450 variant from Bacillus megaterium demonstrates the potential for biocatalysis in achieving regio- and enantioselective hydroxylation of linear alkanes, underscoring the utility of enzymatic processes in creating stereochemically complex products (Peters, Meinhold, Glieder, & Arnold, 2003).

properties

IUPAC Name

(2S,3S)-3-tert-butyl-4-[(2S,3S)-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphol-4-yl]-2-ethyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O2P2/c1-9-21-27-19-15-11-13-17(23(19)29(21)25(3,4)5)18-14-12-16-20-24(18)30(26(6,7)8)22(10-2)28-20/h11-16,21-22H,9-10H2,1-8H3/t21-,22-,29+,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRKBHDYCXLDKH-PDNQGOMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@@H]([P@]4C(C)(C)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,2'S,3S,3'S)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole

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